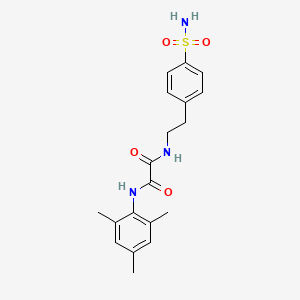![molecular formula C13H10FNO4S B2449656 4-[(2-fluorophenyl)sulfamoyl]benzoic Acid CAS No. 379726-47-3](/img/structure/B2449656.png)
4-[(2-fluorophenyl)sulfamoyl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-fluorophenyl)sulfamoyl]benzoic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a sulfamoyl benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-fluorophenyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and 4-sulfamoylbenzoic acid.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-fluorophenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while hydrolysis will produce the corresponding amine and carboxylic acid.
Scientific Research Applications
4-[(2-fluorophenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly with enzymes like glutathione S-transferase.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms due to its unique chemical structure.
Mechanism of Action
The mechanism by which 4-[(2-fluorophenyl)sulfamoyl]benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfamoyl group can form hydrogen bonds or ionic interactions with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-methoxyphenyl)sulfamoyl]benzoic acid
- 4-[(2-chlorophenyl)sulfamoyl]benzoic acid
- 4-[(2-bromophenyl)sulfamoyl]benzoic acid
Uniqueness
4-[(2-fluorophenyl)sulfamoyl]benzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets compared to other halogenated analogs.
Properties
IUPAC Name |
4-[(2-fluorophenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-11-3-1-2-4-12(11)15-20(18,19)10-7-5-9(6-8-10)13(16)17/h1-8,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWRKCDZYZMOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide](/img/structure/B2449574.png)

![6-Ethyl-5-fluoro-N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2449577.png)

![2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2449581.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2449586.png)
![3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride](/img/structure/B2449589.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2449591.png)
![3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide](/img/structure/B2449592.png)


